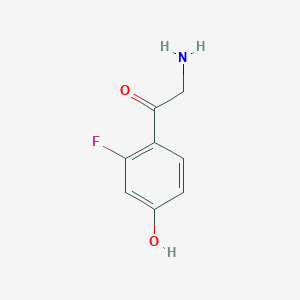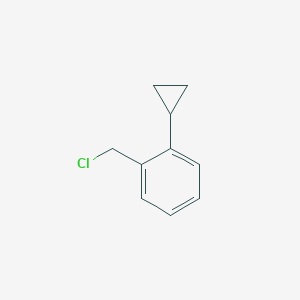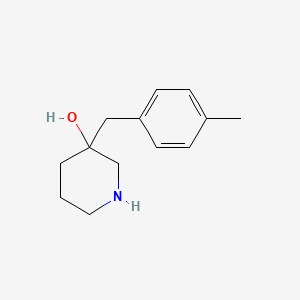![molecular formula C15H13F3N2O2 B13589909 1-[7-Methoxy-3-(trifluoromethyl)quinolin-6-yl]pyrrolidin-2-one](/img/structure/B13589909.png)
1-[7-Methoxy-3-(trifluoromethyl)quinolin-6-yl]pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[7-Methoxy-3-(trifluoromethyl)quinolin-6-yl]pyrrolidin-2-one is a complex organic compound that features a quinoline ring substituted with a methoxy group and a trifluoromethyl group, along with a pyrrolidin-2-one moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[7-Methoxy-3-(trifluoromethyl)quinolin-6-yl]pyrrolidin-2-one typically involves multi-step organic reactions. One common approach is to start with the quinoline ring system, introducing the methoxy and trifluoromethyl groups through electrophilic aromatic substitution reactions. The pyrrolidin-2-one moiety can be attached via nucleophilic substitution or condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.
化学反応の分析
Types of Reactions
1-[7-Methoxy-3-(trifluoromethyl)quinolin-6-yl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced to form a tetrahydroquinoline derivative.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a quinone derivative, while reduction of the quinoline ring would produce a tetrahydroquinoline derivative.
科学的研究の応用
1-[7-Methoxy-3-(trifluoromethyl)quinolin-6-yl]pyrrolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the interactions of quinoline derivatives with biological targets.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.
Industry: The compound can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
作用機序
The mechanism of action of 1-[7-Methoxy-3-(trifluoromethyl)quinolin-6-yl]pyrrolidin-2-one involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. The pyrrolidin-2-one moiety can interact with proteins, potentially inhibiting their function.
類似化合物との比較
1-[7-Methoxy-3-(trifluoromethyl)quinolin-6-yl]pyrrolidin-2-one can be compared with other quinoline derivatives, such as:
Chloroquine: Used as an antimalarial drug, chloroquine also features a quinoline ring but lacks the trifluoromethyl and pyrrolidin-2-one groups.
Quinidine: An antiarrhythmic agent, quinidine has a similar quinoline structure but different substituents.
Cinchonine: Another quinoline derivative used in the treatment of malaria, cinchonine has a different substitution pattern on the quinoline ring.
特性
分子式 |
C15H13F3N2O2 |
|---|---|
分子量 |
310.27 g/mol |
IUPAC名 |
1-[7-methoxy-3-(trifluoromethyl)quinolin-6-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C15H13F3N2O2/c1-22-13-7-11-9(5-10(8-19-11)15(16,17)18)6-12(13)20-4-2-3-14(20)21/h5-8H,2-4H2,1H3 |
InChIキー |
MGZBMHCPLQXVQR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=NC=C(C=C2C=C1N3CCCC3=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



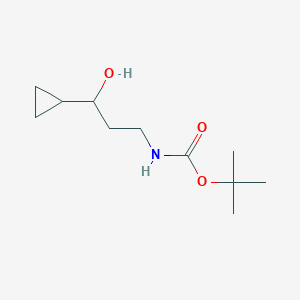
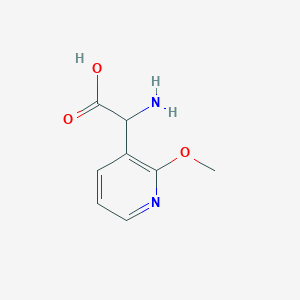
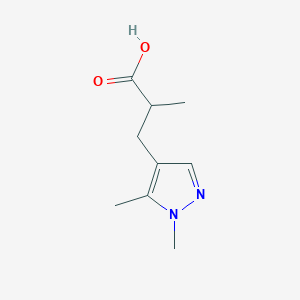

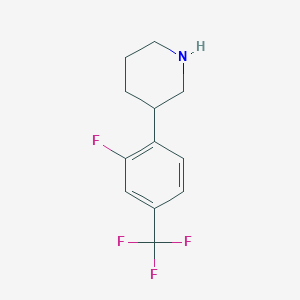
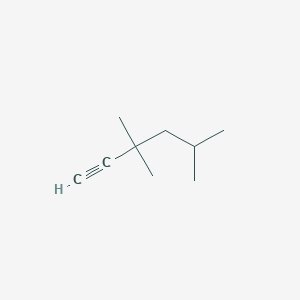
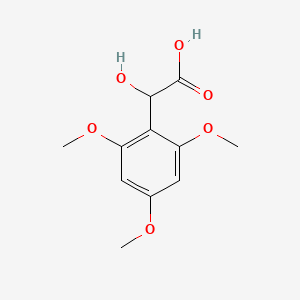
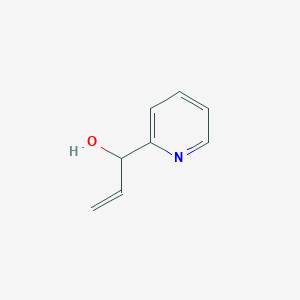
![Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl]boranuide](/img/structure/B13589881.png)

